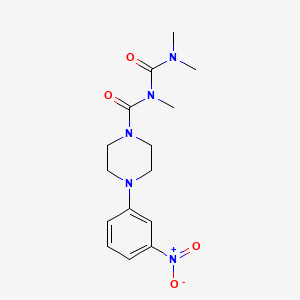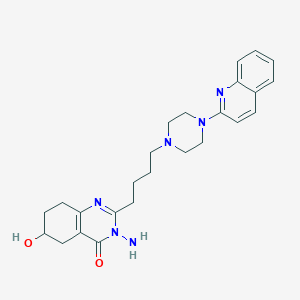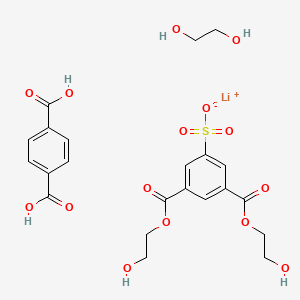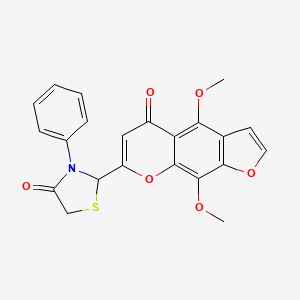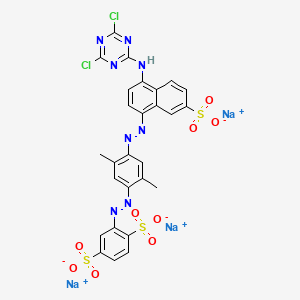
Trisodium (7-((4'-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3'-methoxy(1,1'-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(3-) is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
Métodos De Preparación
The synthesis of Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(3-) involves several steps:
Diazotization: The process begins with the diazotization of 6-anilino-1-hydroxy-3-sulpho-2-naphthylamine.
Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-ylamine to form the azo compound.
Complexation: The resulting azo compound is then complexed with copper ions to form the final product.
Industrial production methods typically involve large-scale batch processes, ensuring the purity and consistency of the compound.
Análisis De Reacciones Químicas
Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(3-) undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and sulpho groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its complex structure.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Comparación Con Compuestos Similares
Compared to other azo compounds, Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(3-) is unique due to its complex structure and the presence of multiple functional groups. Similar compounds include:
- Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(2-)
- Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(1-)
These compounds share similar structural features but differ in their oxidation states and specific functional groups, leading to variations in their chemical properties and applications.
Propiedades
| 83232-52-4 | |
Fórmula molecular |
C39H29CuN5Na3O13S3+3 |
Peso molecular |
1004.4 g/mol |
Nombre IUPAC |
trisodium;7-[[4-[4-[(6-anilino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-hydroxyphenyl]diazenyl]-8-hydroxynaphthalene-1,6-disulfonic acid;copper |
InChI |
InChI=1S/C39H29N5O13S3.Cu.3Na/c1-57-31-18-22(11-15-29(31)42-43-36-34(60(54,55)56)20-24-16-26(12-13-27(24)38(36)46)40-25-7-3-2-4-8-25)21-10-14-28(30(45)17-21)41-44-37-33(59(51,52)53)19-23-6-5-9-32(58(48,49)50)35(23)39(37)47;;;;/h2-20,40,45-47H,1H3,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;;3*+1 |
Clave InChI |
BDSLGFVUDYFGEW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=CC=C(C4=C3O)S(=O)(=O)O)S(=O)(=O)O)O)N=NC5=C(C=C6C=C(C=CC6=C5O)NC7=CC=CC=C7)S(=O)(=O)O.[Na+].[Na+].[Na+].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


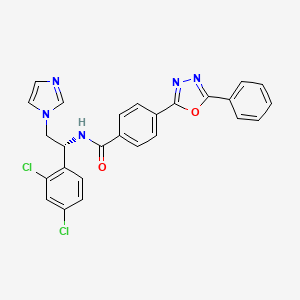
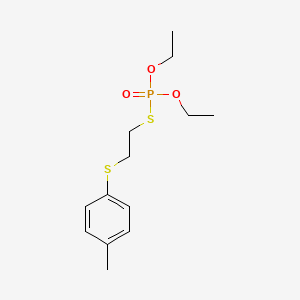
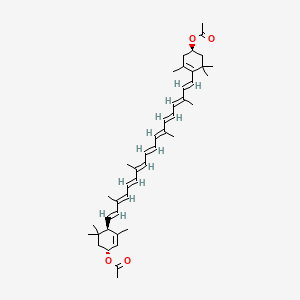

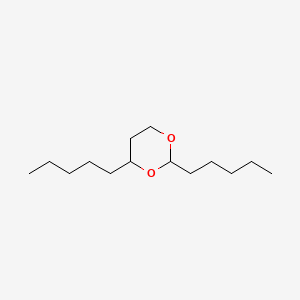
![(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol](/img/no-structure.png)
